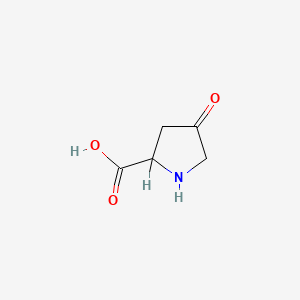

4-Oxopyrrolidine-2-carboxylic acid

Overview

Description

4-Oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid proline. It is a five-membered lactam structure with a carboxylic acid group at the second position and a keto group at the fourth position. This compound is naturally occurring and can be found in various biological systems, including human tissues and fluids. It plays a significant role in the metabolism of glutathione, a crucial antioxidant in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glutamic acid. This reaction typically requires acidic or basic conditions to facilitate the formation of the lactam ring. Another method involves the oxidation of proline derivatives, where the proline is first converted to a suitable intermediate, which is then oxidized to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their mild reaction conditions and environmentally friendly nature. For instance, the use of proline oxidase can facilitate the conversion of proline to this compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other derivatives, such as 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Reduction: The keto group can be reduced to form 4-hydroxypyrrolidine-2-carboxylic acid.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

Oxidation: 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Reduction: 4-hydroxypyrrolidine-2-carboxylic acid.

Substitution: Various esters and amides of this compound.

Scientific Research Applications

4-Oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

Biology: It plays a role in the study of metabolic pathways, particularly those involving glutathione metabolism.

Medicine: It is investigated for its potential therapeutic effects, including its role in neuroprotection and as a biomarker for certain diseases.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-oxopyrrolidine-2-carboxylic acid involves its participation in metabolic pathways. It acts as an intermediate in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione. The compound interacts with enzymes such as gamma-glutamyltransferase and 5-oxoprolinase, facilitating the transfer and breakdown of glutathione. This process is essential for maintaining cellular redox balance and protecting cells from oxidative stress.

Comparison with Similar Compounds

4-Oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Proline: Unlike proline, this compound contains a keto group, which significantly alters its reactivity and biological functions.

Glutamic Acid: While glutamic acid is a precursor in the synthesis of this compound, the latter has a cyclic structure that imparts different chemical properties.

Pyrrolidinone Derivatives: These compounds share the lactam ring structure but differ in the substitution patterns and functional groups, leading to varied biological activities and applications.

Biological Activity

4-Oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid, is a cyclic derivative of the amino acid glutamic acid. This compound features a five-membered lactam structure characterized by a carboxylic acid group at the second position and a keto group at the fourth position. It plays a significant role in various biological processes, particularly in glutathione metabolism, and has garnered interest for its potential therapeutic applications.

The biological activity of this compound is primarily linked to its role in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a critical antioxidant in the body. The compound interacts with key enzymes such as gamma-glutamyltransferase and 5-oxoprolinase, facilitating the transfer and breakdown of glutathione. This mechanism is vital for maintaining cellular redox balance and protecting cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound has potential therapeutic effects in several areas:

- Neuroprotection : The compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels .

- Antioxidant Activity : By participating in glutathione metabolism, it helps mitigate oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria, suggesting potential use in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against A549 lung adenocarcinoma cells. In comparative studies, certain derivatives exhibited lower toxicity towards non-cancerous cells while effectively reducing cancer cell viability, indicating their potential as selective anticancer agents .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | A549 | 66 |

| Derivative A | Anticancer | A549 | 50 |

| Derivative B | Non-toxic | HSAEC1-KT | >100 |

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against various resistant bacterial strains. Compounds have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other significant pathogens, highlighting their potential utility in combating antibiotic resistance .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with this compound, suggesting its utility in neurodegenerative disease management.

- Anticancer Screening : In a comparative study involving various derivatives of this compound, one derivative demonstrated superior potency against A549 cells while sparing normal cells, indicating its potential as a targeted cancer therapy.

- Antimicrobial Efficacy : A recent screening revealed that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria, making them candidates for further development as new antimicrobial agents.

Properties

IUPAC Name |

4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAFXVXPMUQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-02-0 | |

| Record name | 4-Oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.